molecular formula C18H13N3O2S B2421722 1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline CAS No. 690961-55-8

1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B2421722
CAS No.: 690961-55-8
M. Wt: 335.38
InChI Key: QZQACWNROHCLSE-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a benzodioxole moiety with a triazoloquinoline framework, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline typically involves multiple steps, starting with the preparation of the benzodioxole moietyCommon reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of scalable synthetic routes involving palladium-catalyzed cross-coupling reactions and efficient purification techniques is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, particularly involving halogenated intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, cesium carbonate, N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline is unique due to its specific combination of a benzodioxole moiety with a triazoloquinoline framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-2-4-14-13(3-1)6-8-17-19-20-18(21(14)17)24-10-12-5-7-15-16(9-12)23-11-22-15/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQACWNROHCLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CSC3=NN=C4N3C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline
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1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline
Reactant of Route 3
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1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline
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1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline
Reactant of Route 5
1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline
Reactant of Route 6
Reactant of Route 6
1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline

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